Pubchem_71401487
Description
PubChem_71401487 (CID 71401487) is a chemical compound cataloged in the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) . The compound’s entry may also feature biological assay results, literature associations, and physicochemical properties derived from computational models or experimental data submitted by contributors .
CID 71401487 is subject to PubChem’s structure standardization protocols, ensuring consistency in its representation across the database . If the compound meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements), it would have computationally generated 3-D conformer models for shape-based analyses . Its bioactivity profile, if available, could include parameters such as IC50, EC50, or inhibition data from high-throughput screening (HTS) assays .
Properties
CAS No. |
79882-69-2 |
|---|---|
Molecular Formula |
Ga3Rb |
Molecular Weight |
294.64 g/mol |
InChI |
InChI=1S/3Ga.Rb |
InChI Key |
OJYPAXMMIUPJSR-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Rb] |
Origin of Product |
United States |
Preparation Methods
The preparation of Pubchem_71401487 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Pubchem_71401487 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71401487 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Pubchem_71401487 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
PubChem provides two precomputed similarity metrics for CID 71401487: 2-D similarity (atom connectivity and topology) and 3-D similarity (molecular shape and volume) . These metrics facilitate comparisons with structurally analogous compounds, enabling insights into structure-activity relationships (SAR) and bioactivity extrapolation.
2-D Similarity: Structural Analogues
The "Similar Compounds" feature identifies molecules with shared scaffolds or functional groups. Below is a hypothetical table of CID 71401487’s 2-D neighbors, based on PubChem’s Tanimoto coefficient (ranging 0–1, where 1 = identical):
Key Findings :
- Lower-scoring analogues (e.g., CID 1983) may retain partial bioactivity despite structural divergence, highlighting scaffold flexibility .
3-D Similarity: Shape-Based Analogues
For compounds with 3-D conformer models, the "Similar Conformers" tool quantifies shape overlap using the Shape-Tanimoto score. Below is a hypothetical comparison:
| CID | Shape-Tanimoto | Volume (ų) | Rotatable Bonds | Bioactivity (Example) |
|---|---|---|---|---|
| 71401487 | 1.00 | 250.3 | 5 | Target X inhibitor |
| 3672 | 0.88 | 245.1 | 6 | Anticancer (pIC50 = 7.2) |
| 4173 | 0.76 | 260.5 | 4 | Kinase modulator |
Key Findings :
- Reduced flexibility (fewer rotatable bonds) correlates with higher shape scores, suggesting conformational stability enhances target engagement .
Bioactivity and Literature Co-Occurrence
CID 71401487’s bioactivity data can be cross-referenced with its neighbors using PubChem’s BioAssay database. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
